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molecular formula C7H13N B1595054 1-Dimethylamino-2-pentyne CAS No. 7383-77-9

1-Dimethylamino-2-pentyne

Cat. No. B1595054
M. Wt: 111.18 g/mol
InChI Key: XOJYPYPTLZUHAG-UHFFFAOYSA-N
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Patent
US05932745

Procedure details

To an ice cold solution of 1-dimethylamino-2-pentyne (3.0 g) in dichioromethane (100 ml) was added 3-chloroperoxybenzoic acid (4.66 g) in small portions. After the reaction was stirred at 0° C. for 20 minutes, the mixture was passed over twenty weight equivalents of basic alumina (Brockmann Grade I, 150 mesh) and the N-oxide was eluted using a solution of 5% methanol in dichloromethane. All fractions containing 1-dimethylamino-2-pentyne N-oxide were combined and evaporated to near dryness in vacuo. The residue was treated successively three times with of methanol (ca. 100 ml) followed by evaporation to near dryness, and the volume of the solution was adjusted to 90 mL by addition of methanol. One third of this methanolic solution (30 ml) of the N-oxide (9 mmol) was heated to reflux for approximately 4 hours, cooled, evaporated to dryness in vacuo, and the residue was chromatographed over silica gel (2% methanol in dichloromethane was used as the eluant) to give upon evaporation of the solvent in vacuo the desired product as an oil. MS (+ES) m/z: 128 (M+H)+
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-oxide
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[CH2:3][C:4]#[C:5][CH2:6][CH3:7].ClC1C=C(C=CC=1)C(OO)=[O:14]>ClCCl>[CH3:1][N:2]([CH3:8])[CH:3]=[CH:4][C:5](=[O:14])[CH2:6][CH3:7]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
CN(CC#CCC)C
Name
Quantity
4.66 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N-oxide
Quantity
30 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the N-oxide was eluted
ADDITION
Type
ADDITION
Details
All fractions containing 1-dimethylamino-2-pentyne N-oxide
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated successively three times with of methanol (ca. 100 ml)
CUSTOM
Type
CUSTOM
Details
followed by evaporation
ADDITION
Type
ADDITION
Details
the volume of the solution was adjusted to 90 mL by addition of methanol
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for approximately 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel (2% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(C=CC(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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